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Compound of Interest

(3-Cyclopropylisoxazol-5-
Compound Name:
yl)methanol

Cat. No.: B597872

An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and spectral data of (3-Cyclopropylisoxazol-5-yl)methanol. The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis.

Chemical and Physical Properties

(3-Cyclopropylisoxazol-5-yl)methanol is a heterocyclic compound featuring a cyclopropyl
group and a hydroxymethyl group attached to an isoxazole ring. While specific experimental
data for this exact isomer is limited in publicly available literature, data for the related isomer,
(5-Cyclopropyl-3-isoxazolyl)methanol (CAS Number: 1060817-48-2), is available and provides
insight into the general characteristics of this class of compounds.[1]

Table 1. General Chemical Properties

Property Value Source
Chemical Formula C7H9NO2

Molecular Weight 139.15 g/mol

Physical Form Liquid
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| CAS Number | 1060817-48-2 (for isomer) | |

Table 2: Structural Identifiers (for isomer (5-Cyclopropyl-3-isoxazolyl)methanol)

Identifier Type Identifier Source

SMILES OCC1=NOC(C2CC2)=C1

1S/C7HINO2/c9-4-6-3-7(10-8-
6)5-1-2-5/h3,5,9H,1-2,4H2

InChl

| InChl Key | NUYRQGMZXHHVQB-UHFFFAOYSA-N | |

Spectroscopic Data

Detailed experimental spectra for (3-Cyclopropylisoxazol-5-yl)methanol are not widely
published. However, based on the functional groups present, characteristic spectral data can
be predicted.

Table 3: Predicted Mass Spectrometry Data Predicted collision cross-section (CCS) values for
the protonated adduct [M+H]* of a C7HoNO2z isomer are available.[2]

Adduct m/z Predicted CCS (A2
[M+H]* 142.08626 128.4
[M+Na]* 164.06820 138.1

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the
O-H and C-O stretching vibrations from the methanol group, as well as vibrations associated
with the isoxazole and cyclopropyl rings. A broad absorption band in the region of 3200-3500
cm~t is characteristic of O-H stretching vibrations, often broadened by hydrogen bonding.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Protons on the cyclopropyl ring, the methylene protons of the methanol group, the
isoxazole ring proton, and the hydroxyl proton would be visible.
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e 13C NMR: Distinct signals for the carbons of the cyclopropyl group, the methylene carbon,
and the carbons of the isoxazole ring would be expected.

Synthesis and Experimental Protocols

The synthesis of (3-substituted-isoxazol-5-yl)methanol derivatives is often achieved through a
[3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne, such as
propargyl alcohol.[3][4] The following is a proposed experimental protocol for the synthesis of
(3-Cyclopropylisoxazol-5-yl)methanol.

Proposed Synthesis of (3-Cyclopropylisoxazol-5-yl)methanol

Step 1: Oxime Formation Step 2: In Situ Nitrile Oxide Formation and [3+2] Cycloaddition Step 3: Workup and Purification

Cyt ‘ HCI ‘ Base (e.g., Pyridine) ‘ lcyclopropanecalhoxaldehyde Oximel ‘ NaOClI (aq) ‘ ‘ Propargyl Alcohol ‘ (3-Cyclopropylisoxazol-5-yl)methanol

Cyclopropanecarboxaldehyde Oxime (3-Cyclopropylisoxazol-5-yl)methanol

Extraction with Organic Solvent

Drying (e.g., Na2S04)

Purification (e.g., Chromatography)

Pure Product
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Caption: Proposed synthetic workflow for (3-Cyclopropylisoxazol-5-yl)methanol.

Detailed Protocol:

o Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

To a solution of cyclopropanecarboxaldehyde in a suitable solvent like pyridine, add
hydroxylamine hydrochloride.

The reaction mixture is typically stirred at room temperature or gently heated to facilitate
the formation of the oxime.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the product is worked up by extraction with an organic solvent and
washed to remove impurities.

o Step 2: [3+2] Cycloaddition

[¢]

The cyclopropanecarboxaldehyde oxime is dissolved in a solvent such as CCla or CH2Cl-.

[3]
Propargyl alcohol is added to the mixture.

An aqueous solution of sodium hypochlorite (NaOCI) is added dropwise to the stirred
reaction mixture. The NaOCI facilitates the in situ generation of cyclopropyl nitrile oxide
from the oxime.

The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the triple bond of
propargyl alcohol to form the isoxazole ring.

The reaction is typically stirred for 24-48 hours at elevated temperatures (e.g., 70°C).[3]

o Step 3: Product Isolation and Purification

o

After the reaction is complete, the mixture is cooled and the organic layer is separated.
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o The organic phase is washed with water and brine, then dried over an anhydrous salt like

sodium sulfate.
o The solvent is removed under reduced pressure to yield the crude product.

o Final purification is achieved through column chromatography on silica gel to afford pure
(3-Cyclopropylisoxazol-5-yl)methanol.

Biological and Pharmacological Relevance

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry,
known for a wide range of biological activities.[3][4] These activities include anticancer,
antimicrobial, and anti-inflammatory properties.[3][4] The isoxazole ring acts as a versatile
scaffold that can be modified to enhance physicochemical properties and biological targeting.
[4] While the specific biological profile of (3-Cyclopropylisoxazol-5-yl)methanol is not
extensively documented, its structural motifs suggest potential for investigation in drug

discovery programs.

Isoxazole Scaffold

(e.q., (3-Cyclopropylisoxazol-5-yl)methanol)

Anticancer Activity (Anti-inflammatoryActivit)a Antimicrobial Activity

!
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Caption: Biological potential of the isoxazole scaffold in drug discovery.

Safety and Handling
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For the isomer (5-Cyclopropyl-3-isoxazolyl)methanol, the following safety information is
provided. It is prudent to handle (3-Cyclopropylisoxazol-5-yl)methanol with similar
precautions.

Hazard Pictograms: GHSO06 (Toxic)

Signal Word: Danger

Hazard Statements: H301 (Toxic if swallowed)

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON
CENTER/doctor)

Hazard Classifications: Acute Toxicity 3 (Oral)

Standard laboratory safety practices, including the use of personal protective equipment (PPE)
such as gloves, safety glasses, and a lab coat, should be followed when handling this
compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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